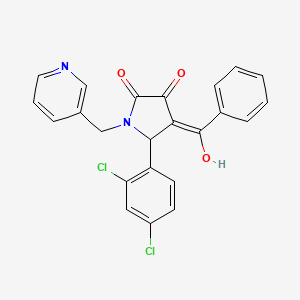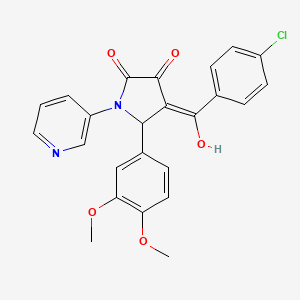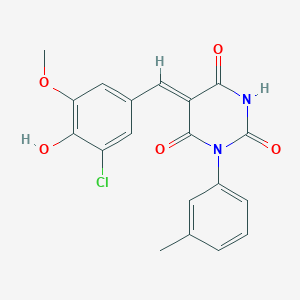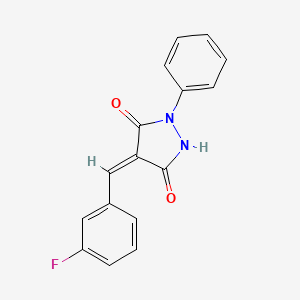
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone
説明
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone, also known as BBP, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BBP is a small molecule with a molecular weight of 365.4 g/mol and a chemical formula of C23H17N2O2. In
作用機序
The mechanism of action of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone is not fully understood. However, it has been proposed that 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone exerts its therapeutic effects by inhibiting various enzymes and proteins involved in cell proliferation, inflammation, and viral replication. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has also been shown to modulate the expression of genes involved in neuronal function and survival.
Biochemical and Physiological Effects
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit viral replication in vitro. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone is also stable under physiological conditions and can be easily synthesized in large quantities. However, the limitations of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone include its potential toxicity and lack of selectivity for specific targets.
将来の方向性
There are several future directions for research on 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone. One area of interest is the development of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone analogs with improved selectivity and potency. Another area of research is the investigation of the molecular targets of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone and the elucidation of its mechanism of action. Additionally, 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone could be explored as a potential therapeutic agent for other diseases such as viral infections and neurodegenerative disorders. Finally, the use of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone as a fluorescent probe for the detection of metal ions in biological systems could be further optimized for improved sensitivity and specificity.
Conclusion
In conclusion, 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone is a benzimidazole derivative with potential therapeutic applications in cancer, inflammatory diseases, viral infections, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it has been shown to modulate various enzymes and proteins involved in cell proliferation, inflammation, and viral replication. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has several advantages for lab experiments, but its potential toxicity and lack of selectivity for specific targets are limitations. Future research on 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone could lead to the development of new therapies for a variety of diseases.
科学的研究の応用
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has also shown promise in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
2-(2-benzoylbenzimidazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-19-14-8-7-13-18(19)23-22(24)21(26)17-11-5-2-6-12-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUAZFQIZDHPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(aminocarbonothioyl)hydrazono]-9H-fluorene-4-carboxamide](/img/structure/B3903614.png)


![1-allyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3903639.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,5-dimethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3903654.png)
![N,N-dimethyl-2-{4-[3-(methylthio)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B3903660.png)

![N-({1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)urea trifluoroacetate](/img/structure/B3903669.png)
![4-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3903678.png)
![3-[3-(2-methoxyphenyl)acryloyl]-6-methyl-4-phenyl-2(1H)-quinolinone](/img/structure/B3903681.png)
![ethyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3903688.png)
